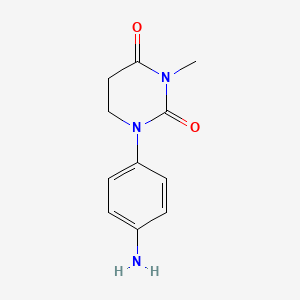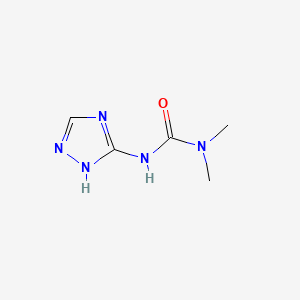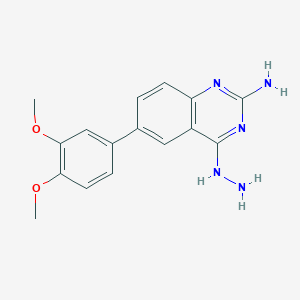![molecular formula C13H19NO3 B13947895 3-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-3-(ethylamino)propan-1-ol](/img/structure/B13947895.png)
3-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-3-(ethylamino)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-3-(ethylamino)propan-1-ol is an organic compound that features a benzodioxin ring system attached to a propanol chain with an ethylamino substituent. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-3-(ethylamino)propan-1-ol typically involves the following steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Attachment of the Propanol Chain: The benzodioxin ring can be functionalized with a propanol chain through nucleophilic substitution reactions.
Introduction of the Ethylamino Group:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group of the propanol chain.
Reduction: Reduction reactions can target the ethylamino group or other reducible functional groups.
Substitution: The benzodioxin ring and the propanol chain can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, halogenating agents, and strong bases are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the benzodioxin ring or propanol chain.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Potential use in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-3-(ethylamino)propan-1-ol would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The benzodioxin ring system could facilitate binding to hydrophobic pockets, while the ethylamino group might form hydrogen bonds or ionic interactions with target molecules.
類似化合物との比較
Similar Compounds
3-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-3-(methylamino)propan-1-ol: Similar structure with a methylamino group instead of an ethylamino group.
3-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-3-(dimethylamino)propan-1-ol: Contains a dimethylamino group.
3-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-3-(propylamino)propan-1-ol: Features a propylamino group.
Uniqueness
The uniqueness of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-3-(ethylamino)propan-1-ol lies in its specific combination of functional groups, which may confer distinct biological or chemical properties compared to its analogs. The ethylamino group, in particular, could influence its pharmacokinetics and binding affinity to biological targets.
特性
分子式 |
C13H19NO3 |
|---|---|
分子量 |
237.29 g/mol |
IUPAC名 |
3-(2,3-dihydro-1,4-benzodioxin-3-yl)-3-(ethylamino)propan-1-ol |
InChI |
InChI=1S/C13H19NO3/c1-2-14-10(7-8-15)13-9-16-11-5-3-4-6-12(11)17-13/h3-6,10,13-15H,2,7-9H2,1H3 |
InChIキー |
CTHHDISIMLYCNP-UHFFFAOYSA-N |
正規SMILES |
CCNC(CCO)C1COC2=CC=CC=C2O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


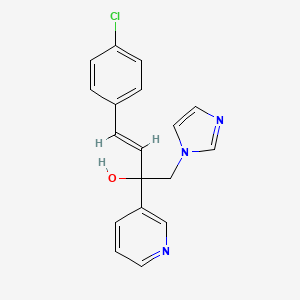
![2-Methylbenzofuro[4,5-d]thiazole](/img/structure/B13947820.png)
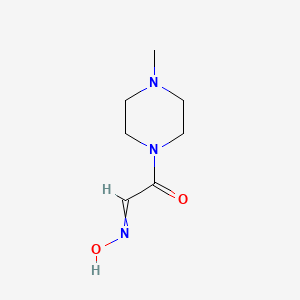
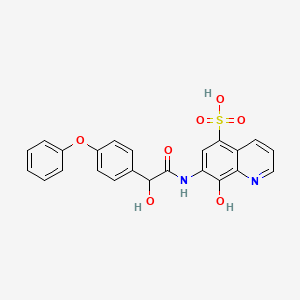
![1-Oxa-4-thiaspiro[4.4]nonane, 6,9-dimethyl-](/img/structure/B13947840.png)
![2-(Chloromethyl)-6-cyclopropyl-6-azaspiro[3.4]octane](/img/structure/B13947847.png)

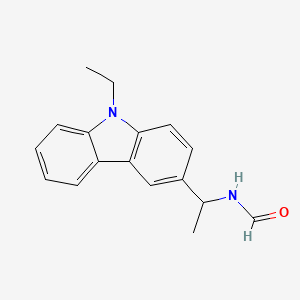
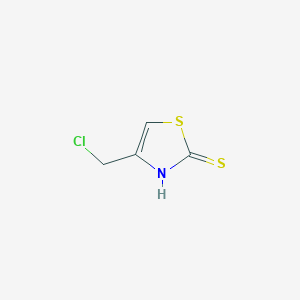
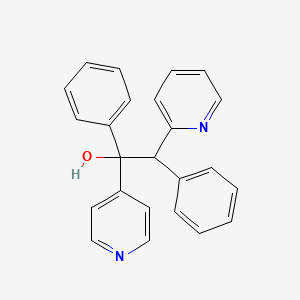
![Piperazine, 1-[(1Z,2E)-bis(hydroxyimino)ethyl]-4-methyl-](/img/structure/B13947884.png)
